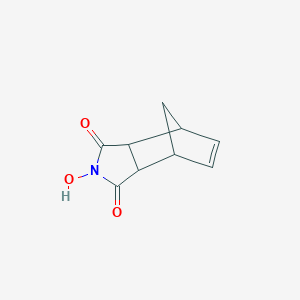

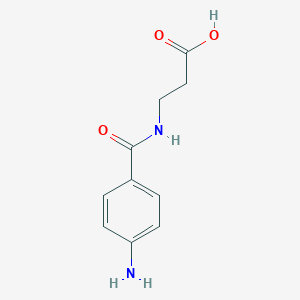

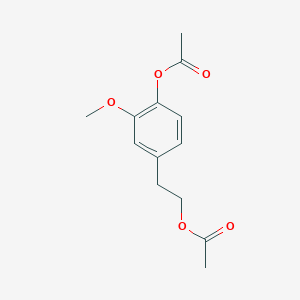

4-(Acetyloxy)-3-methoxybenzenethanol Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of molecules related to "4-(Acetyloxy)-3-methoxybenzenethanol Acetate" involves complex chemical processes. Studies have investigated the synthesis of structurally related molecules, demonstrating the importance of specific functional groups and their arrangements for the molecule's properties. For example, the synthesis of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involves detailed spectroscopic investigations and quantum chemical calculations (Gökce et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using advanced techniques like X-ray crystallography, providing insights into their configuration and spatial arrangement. For instance, the structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and its conformation in the crystal were studied, revealing the molecule's V-shaped configuration and intramolecular interactions (Kobkeatthawin et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with methoxy and acetoxy groups demonstrate their reactivity and potential for forming diverse products. The polymerization of related methoxybenzene derivatives, for example, showcases the potential to create polymers with specific electronic properties through base-induced reactions (Lahti et al., 1994).

Physical Properties Analysis

The physical properties of such molecules, including their solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various environments. Investigations into molecules like 4-Methoxybenzamidinium acetate have detailed their crystalline structure and intermolecular interactions, which influence their physical properties (Irrera & Portalone, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific types of chemical reactions, are fundamental aspects of these compounds. For instance, studies on the electro-methoxylation reaction of related compounds provide insights into their electrochemical properties and reactivity (Nematollahi & Golabi, 2000).

科学的研究の応用

Chemical Synthesis and Reactions

Research in the field of carbohydrate chemistry has led to the development of unsaturated, branched, six-membered carbocyclic compounds through the treatment of specific diuloses with acetate ion in various solvents. This process has resulted in significant compounds like 6-acetoxy-4-bromomethyl-4,5-epoxy-6-ethoxy-2-cyclohexenone and its methoxy analog, which are important for further chemical synthesis and understanding of cyclization processes in organic chemistry (Kiely et al., 1983).

Analytical Methods in Biochemistry

The study of assay features and decomposition dynamics of related compounds in biological materials is crucial for toxicological and pharmacokinetic research. Techniques such as extraction, chromatography, and spectrophotometry have been employed to understand the behavior of these compounds within biological matrices, providing insights into their stability, decomposition rates, and potential interactions within living organisms (Chernova et al., 2022).

Reaction Mechanisms and Solvolytic Substitutions

The study of neighboring methoxyl participation in solvolytic nucleophilic substitutions has provided valuable information on the reaction mechanisms of organic compounds. Understanding how methoxyl groups participate in such reactions helps in designing more efficient synthetic routes and in predicting the behavior of similar compounds under various conditions (Winstein et al., 1958).

Solubility and Solute Transfer Studies

Investigations into the solubility of various compounds in different solvents contribute significantly to the field of solution chemistry. Abraham model correlations, for example, provide a framework for understanding how structural variations in compounds affect their solubility and transfer into solvents like 2-methoxyethanol. Such studies are fundamental in designing drugs with optimal solubility and distribution properties (Hart et al., 2015).

Electrochemical Processes

Electrochemical methods offer a green and efficient pathway for the functionalization of aromatic compounds. The selective one-pot electrochemical thiocyanation of methoxybenzene demonstrates the potential of electrochemistry in organic synthesis, allowing for high regio- and isomeric-selectivity under mild conditions (Gitkis & Becker, 2006).

Safety And Hazards

将来の方向性

The future directions for research on “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions were not found in the available literature .

特性

IUPAC Name |

2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNYEIJAGJNUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Acetyloxy)-3-methoxybenzenethanol Acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

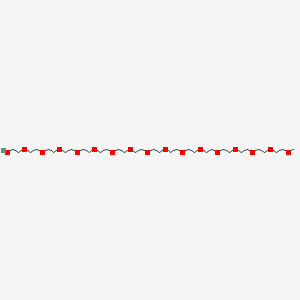

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)